N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide
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Overview
Description
N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a thiazinan ring and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide typically involves multiple steps. One common approach is to start with the formation of the thiazinan ring, followed by the attachment of the phenyl group and the ethanediamide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,1-dioxo-1lambda6,2-thiazinan-2-yl)methyl]-3-fluorobenzonitrile
- 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
- 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide
Uniqueness
N’-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-13(2)9-10-18-16(21)17(22)19-14-5-7-15(8-6-14)20-11-3-4-12-25(20,23)24/h5-8,13H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENYUKMUUCUHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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